2-(5-Acetyl-2-methoxyphenyl)acetonitrile
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Overview
Description
2-(5-Acetyl-2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C11H11NO2 It is a derivative of acetonitrile, featuring a methoxy group and an acetyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Acetyl-2-methoxyphenyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzyl cyanide with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the cyanide group is introduced to the aromatic ring, followed by acetylation.
Reaction Conditions:
Reagents: 2-methoxybenzyl cyanide, acetyl chloride, pyridine
Solvent: Dichloromethane
Temperature: Room temperature
Time: Several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Acetyl-2-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups to the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines
Substitution: Halogenated derivatives
Scientific Research Applications
2-(5-Acetyl-2-methoxyphenyl)acetonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Acetyl-2-methoxyphenyl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and acetyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzyl cyanide
- 2-Acetylphenylacetonitrile
- 2-Methoxyphenylacetonitrile
Uniqueness
2-(5-Acetyl-2-methoxyphenyl)acetonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the methoxy and acetyl groups on the aromatic ring distinguishes it from other similar compounds, making it a valuable intermediate in organic synthesis and a candidate for drug development.
Properties
IUPAC Name |
2-(5-acetyl-2-methoxyphenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(13)9-3-4-11(14-2)10(7-9)5-6-12/h3-4,7H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXDJSHZSNQEKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368732 |
Source
|
Record name | (5-acetyl-2-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403499-85-4 |
Source
|
Record name | (5-acetyl-2-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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